molecular formula C8H5ClN2O B106583 6-chloro-1H-quinazolin-4-one CAS No. 16064-14-5

6-chloro-1H-quinazolin-4-one

Cat. No.: B106583
CAS No.: 16064-14-5
M. Wt: 180.59 g/mol
InChI Key: GOBVWEUSCRFCPB-UHFFFAOYSA-N
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Description

6-chloro-1H-quinazolin-4-one is an organic compound belonging to the quinazoline family. It is characterized by a quinazoline core structure with a chlorine atom at the 6th position and a hydroxyl group at the 4th position.

Mechanism of Action

Target of Action

The primary target of 6-Chloro-4-hydroxyquinazoline is Poly (ADP-ribose) polymerase (PARP) . PARP is a key enzyme located in the nucleus, and its main functions include repairing single-stranded DNA breaks and maintaining chromosome integrity . Among its 18 subtypes, PARP1 is responsible for 90% of the PARylation events linked to the repair of DNA damage .

Mode of Action

6-Chloro-4-hydroxyquinazoline interacts with its target, PARP, by suppressing the intracellular PAR formation and enhancing the γH2AX aggregation . This interaction leads to the stimulation of the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane .

Biochemical Pathways

The compound’s action affects the PARP pathway . This pathway involves the PARylation of different nuclear proteins, such as histones, RNA polymerases, DNA polymerases, and DNA ligases . The compound’s action on this pathway leads to an increase in apoptosis and cytotoxicity .

Pharmacokinetics

It’s worth noting that the compound’s interaction with its target is dose-dependent , suggesting that its bioavailability and efficacy may be influenced by dosage.

Result of Action

The action of 6-Chloro-4-hydroxyquinazoline results in superior cytotoxicity in primary PARPi-resistant cell lines . It dose-dependently suppresses the intracellular PAR formation and enhances the γH2AX aggregation . This leads to an increase in apoptosis and cytotoxicity .

Action Environment

It’s important to note that the compound’s efficacy can be influenced by factors such as dosage , the presence of PARPi-resistant cells , and potentially other biological and environmental conditions.

Biochemical Analysis

Biochemical Properties

6-Chloro-4-hydroxyquinazoline is part of the quinazoline family, which is known for its wide range of biological activities. Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity

Cellular Effects

Quinazoline derivatives have been shown to have various effects on cells, including cytotoxicity in certain cancer cell lines

Molecular Mechanism

Some quinazoline derivatives have been found to inhibit certain enzymes, which could potentially explain their biological activities

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 6-Chloro-4-hydroxyquinazoline in laboratory settings. It has been reported that the compound has a melting point of 263-265 °C , suggesting that it is relatively stable under normal laboratory conditions.

Metabolic Pathways

Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, suggesting that they may interact with various enzymes and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-quinazolin-4-one typically involves the reaction of 4-chloroquinazoline-6-yl acetate with ammonia in methanol under inert atmosphere conditions. The reaction is carried out at room temperature for approximately three hours, resulting in a high yield of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or other suitable methods to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 6-chloro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various substituted quinazoline derivatives.

    Oxidation Reactions: Quinazolinone derivatives.

    Reduction Reactions: Reduced quinazoline derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 6-chloro-1H-quinazolin-4-one is unique due to the presence of both the chlorine atom and hydroxyl group, which contribute to its distinct chemical reactivity and biological activities. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

6-chloro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBVWEUSCRFCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166957
Record name 4(3H)-Quinazolinone, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-14-5
Record name 6-Chloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16064-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Quinazolinone, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016064145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16064-14-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3H)-Quinazolinone, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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